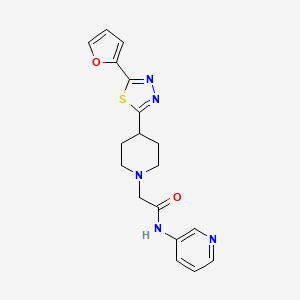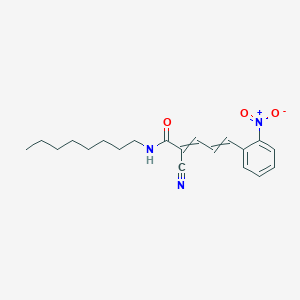![molecular formula C15H21NO2 B2945292 Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate CAS No. 2287237-55-0](/img/structure/B2945292.png)
Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is an organic compound with a unique structure that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate typically involves a multi-step process:
Formation of the tetrahydroisoquinoline core: : Starting from commercially available isoquinoline derivatives, reduction reactions can be carried out using agents like sodium borohydride.
Attachment of the acetate group: : This is achieved through esterification, where acetic acid or its derivatives react with the tetrahydroisoquinoline under acidic conditions.
Introduction of the tert-butyl group: : Finally, the tert-butyl ester is incorporated via a reaction with tert-butyl alcohol under acidic catalysis, ensuring the protection of the carboxyl group.
Industrial Production Methods
In industrial settings, large-scale production of this compound often employs continuous flow synthesis to enhance efficiency and yield. Key steps include:
Catalytic hydrogenation: : To reduce isoquinoline intermediates.
Automated esterification: : Using robust acid catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidative reactions can convert the compound into various derivatives, potentially altering its biological activity.
Reduction: : Reduction can remove specific functional groups, further diversifying its chemical profile.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or ester group.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, catalytic hydrogenation.
Substituting agents: : Halides, sulfonates.
Major Products Formed
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Alcohol derivatives.
Substitution: : Various halogenated or alkylated products.
Scientific Research Applications
Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is valuable in numerous fields:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigating its interactions with enzymes and receptors.
Industry: : Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets:
Molecular targets: : Enzymes such as acetylcholinesterase, receptors including GABAergic and dopaminergic systems.
Pathways involved: : Modulation of neurotransmitter pathways, impacting neurological and physiological functions.
Comparison with Similar Compounds
Compared to similar compounds, tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is unique due to:
Structural features: : The combination of the tert-butyl ester and tetrahydroisoquinoline.
Reactivity: : Enhanced stability and specific reactivity profiles.
List of Similar Compounds
Tetrahydroisoquinoline derivatives: : Different substitutions on the isoquinoline core.
Butyl esters: : Variations with other esters or alcohol groups.
Acetate compounds: : Other acetate derivatives with distinct functional groups.
Properties
IUPAC Name |
tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)9-13-8-11-6-4-5-7-12(11)10-16-13/h4-7,13,16H,8-10H2,1-3H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGWVYVSCYGCDZ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CC2=CC=CC=C2CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1CC2=CC=CC=C2CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B2945209.png)
![6-[(pyridin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2945210.png)





![N-(2-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2945221.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2945223.png)
![methyl (4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2945224.png)
![8-[(1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidin-4-yl)oxy]quinoline](/img/structure/B2945225.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B2945228.png)
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2945229.png)
